2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazolopyridazine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of the pyridine-3-carboxamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .
Scientific Research Applications
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and use in energetic materials.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermal stability and is used in the design of thermostable materials.
Uniqueness
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is unique due to its combination of a triazolopyridazine core with a thiophene ring and a methylsulfanyl group.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-25-17-12(3-2-7-18-17)16(24)19-9-15-21-20-14-5-4-13(22-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJOYPNTWXVRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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